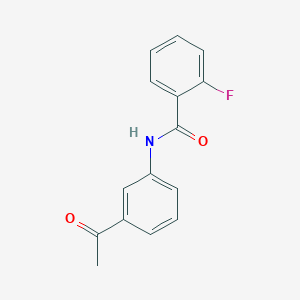![molecular formula C15H23NO2S B261542 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol, also known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of research. DMPT is a sulfur-containing organic compound that belongs to the class of thiopyran derivatives. It is a colorless liquid with a characteristic odor and is soluble in water and ethanol.
作用机制
The mechanism of action of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway plays a key role in regulating cell growth and metabolism. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to increase the phosphorylation of mTOR and its downstream targets, leading to increased protein synthesis and cell proliferation.
Biochemical and Physiological Effects
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been found to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in protein synthesis, cell growth, and immune response. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain, leading to improved cognitive function and mood. In addition, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol in lab experiments is its ability to improve the growth rate and feed intake of aquatic animals, which can lead to improved production efficiency. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has some limitations, including its potential toxicity at high doses and its limited solubility in certain solvents.
未来方向
There are several potential future directions for research on 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol. One area of focus could be the development of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol-based pharmaceuticals for the treatment of various diseases, particularly those involving oxidative stress and inflammation. Another area of research could be the investigation of the effects of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol on the gut microbiome and its potential as a prebiotic or probiotic agent. Additionally, further studies could be conducted to explore the potential applications of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol in other fields, such as agriculture and environmental science.
合成方法
The synthesis of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol involves the reaction of 3-methoxybenzaldehyde with dimethylamine in the presence of sulfur, followed by the addition of sodium borohydride. The resulting product is then treated with hydrogen sulfide to obtain 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol. This synthesis method has been optimized to achieve high yields and purity of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol.
科学研究应用
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been found to have various applications in scientific research. It has been used as a feed attractant for aquatic animals, particularly in aquaculture. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to increase the feed intake and growth rate of fish and shrimp, leading to improved production efficiency. In addition, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been studied for its potential use as a biomarker for oxidative stress and inflammation in cells and tissues. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has also been investigated for its potential as a pharmaceutical agent for the treatment of various diseases, including cancer and neurological disorders.
属性
产品名称 |
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol |
|---|---|
分子式 |
C15H23NO2S |
分子量 |
281.4 g/mol |
IUPAC 名称 |
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)thian-4-ol |
InChI |
InChI=1S/C15H23NO2S/c1-16(2)10-13-11-19-8-7-15(13,17)12-5-4-6-14(9-12)18-3/h4-6,9,13,17H,7-8,10-11H2,1-3H3 |
InChI 键 |
QUHCBTOVBXOVQR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)OC)O |
规范 SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)
